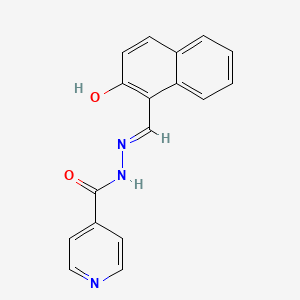
2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone
Overview
Description
2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone is a chemical compound that has been studied for its potential applications in various fields . It is known to possess anti-neoplastic activity due to its ability to bind intracellular iron .
Synthesis Analysis
The synthesis of 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone involves complex chemical reactions . Two tridentate NIH ligands deprotonate upon coordination to Fe III in a meridional fashion to form a distorted octahedral, high-spin complex .Molecular Structure Analysis
The molecular structure of 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone and its Fe III complex has been examined to gain further insight into its anti-tumor activity . The trivalent oxidation state is dominant over a wide potential range and the Fe II analogue is not a stable form of this complex .Chemical Reactions Analysis
The chemical reactions of 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone involve excited-state intramolecular proton transfer (ESIPT) fluorescence in the molecules . The mechanism of ESIPT fluorescence in the solvated system was investigated by ab initio time-dependent density functional theory (TDDFT) calculation .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone include a melting point of 76-80 °C and a boiling point of 192 °C/27 mmHg . It is soluble in ethanol, ether, and petroleum, but insoluble in water .Scientific Research Applications
Sensor for Aluminum Ions : It acts as a colorimetric sensor for aluminum cations in binary solutions, exhibiting high sensitivity and selectivity (Wang et al., 2014).
Determination of Thorium and Uranium : The compound forms complexes with thorium(IV) and uranium(VI) in slightly acid medium, enabling their simultaneous spectrophotometric determination (Kavlentis, 1988).
Excited-State Intramolecular Proton Transfer : It is used in studies of excited-state intramolecular proton transfer (ESIPT) fluorescence in molecules, which has implications in the development of sensors and nonlinear optical materials (Huang et al., 2022).
Anti-Tumor Activity : Its iron(III) complex has demonstrated anti-tumor activity, attributed to its ability to bind intracellular iron (Richardson & Bernhardt, 1999).
Antiproliferative Activity against Tumor Cells : Some derivatives have shown selective antiproliferative activity against tumor cells, highlighting their potential as antineoplastic agents (Lovejoy & Richardson, 2002).
Synthesis of Fluorescent Chemosensors : It serves as a versatile building block for the synthesis of various fluorescent chemosensors used in supramolecular chemistry and molecular recognition (Das & Goswami, 2017).
Coordination Complexes with Transition Metals : The compound forms coordination complexes with metals like cobalt(II), nickel(II), and copper(II), which have various applications including in material synthesis and catalysis (Singh & Kumar, 2006).
Detection of Metal Ions : It is used in the detection of metal ions like Al3+ based on chelation-enhanced fluorescence (Liu, Chen, & Wu, 2012).
Pharmaceutical Analysis : This compound has been utilized in pharmaceutical analysis for colorimetric determination of metals like Fe2+ and Fe3+, and in the analysis of pharmaceutical dosage forms (Belal & Chaaban, 1977).
Antibacterial Activity : Some derivatives have shown antibacterial activity, expanding its potential applications in medicinal chemistry (Özbek et al., 2009).
Formation of Metal Nanoparticles : It has been used in the synthesis of Schiff base molecules which are crucial in the formation of metal complexes and nanoparticles with applications in various fields like catalysis and electronics (Xaba, Moloto, & Moloto, 2016).
Safety And Hazards
Future Directions
The vast applications of 2-Hydroxy-1-naphthaldehyde-derived systems in sensors originate from their unusual excited-state intramolecular proton transfer (ESIPT) fluorescence in the molecules . Future research can give a meaningful insight into the two kinds of fluorescence spectroscopy in the system found by experimental measurement and be potential guidance to the application of 2-Hydroxy-1-naphthaldehyde-derived systems in the development of new-type sensors, nonlinear optical materials, and biochemical probes .
properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-16-6-5-12-3-1-2-4-14(12)15(16)11-19-20-17(22)13-7-9-18-10-8-13/h1-11,21H,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSHHAVECQJKLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=NC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



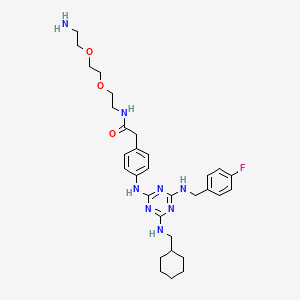
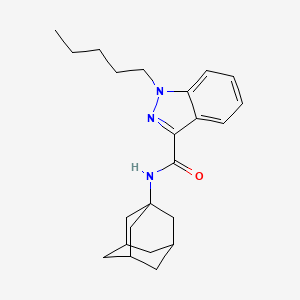
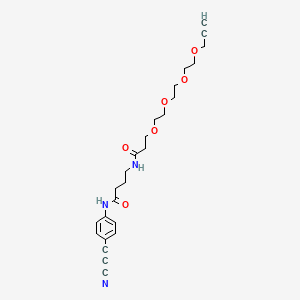
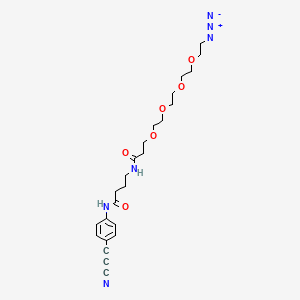
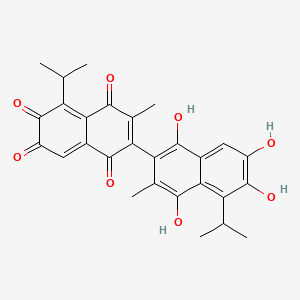
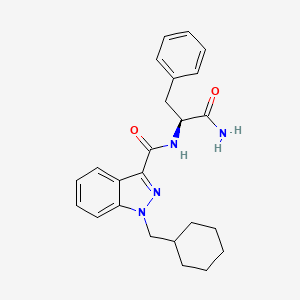
![(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605542.png)
![(2R)-3-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8-dimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-2-[(2S)-2-(methylamino)propanoyl]-1-[(2S,3S)-3-methyl-2-(methylamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605543.png)
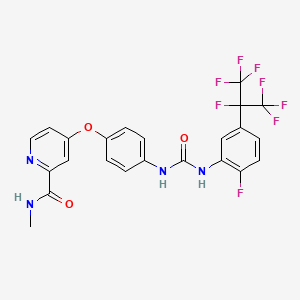
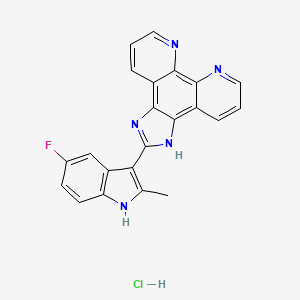
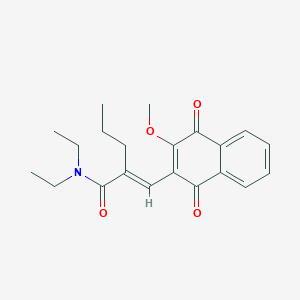
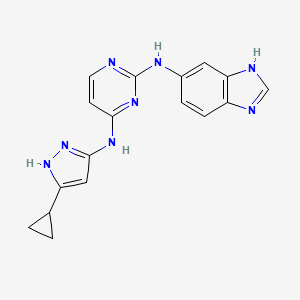
![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605555.png)
![N-[(2R,3S,4S,4aS,8aS)-4-(3,5-dihydroxybenzoyl)-3,4a,8,8-tetramethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]pyridine-3-carboxamide](/img/structure/B605556.png)